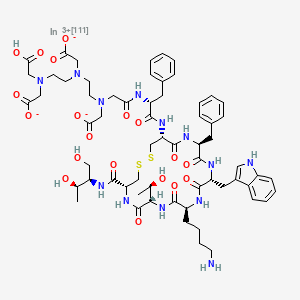

OctreoScan

Description

Properties

Molecular Formula |

C63H84InN13O19S2 |

|---|---|

Molecular Weight |

1502.5 g/mol |

IUPAC Name |

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+) |

InChI |

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4 |

InChI Key |

ONJXCGCIKIYAPL-MLRSDOHDSA-K |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of OctreoScan in Neuroendocrine Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OctreoScan, the brand name for ¹¹¹In-pentetreotide, is a radiopharmaceutical agent integral to the diagnosis and management of neuroendocrine tumors (NETs). Its efficacy lies in its ability to target somatostatin (B550006) receptors (SSTRs), which are overexpressed on the cell surface of many NETs. This technical guide provides a comprehensive overview of the mechanism of action of OctreoScan, detailing the molecular interactions, cellular signaling pathways, and the experimental protocols used for its evaluation.

Molecular Mechanism of Action

The active component of OctreoScan is pentetreotide (B1679299), a synthetic analogue of the natural hormone somatostatin.[1][2] Pentetreotide is conjugated with a chelating agent, diethylenetriaminepentaacetic acid (DTPA), which firmly binds the gamma-emitting radionuclide, Indium-111 (¹¹¹In).[3][4] This radiolabeled complex, ¹¹¹In-pentetreotide, retains the biological activity of somatostatin, enabling it to bind with high affinity to SSTRs, particularly the SSTR2 subtype.[5][6]

Upon intravenous administration, ¹¹¹In-pentetreotide circulates in the bloodstream and localizes to tissues expressing SSTRs.[7] The binding of ¹¹¹In-pentetreotide to SSTR2 on NET cells initiates the internalization of the receptor-ligand complex.[5] This process leads to the accumulation of the radioactive isotope within the tumor cells. The gamma rays emitted by ¹¹¹In can then be detected by a gamma camera, allowing for the visualization of the tumor and its metastases through a technique known as somatostatin receptor scintigraphy (SRS).[8][9]

Somatostatin Receptor Binding Affinity

The therapeutic and diagnostic efficacy of somatostatin analogues is largely determined by their binding affinity to the five known SSTR subtypes (SSTR1-5). Pentetreotide exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5.

| Radioligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| ¹¹¹In-pentetreotide | >1000 | 2.5 | >1000 | >1000 | 16 |

| Somatostatin-14 | 1.3 | 0.2 | 0.9 | 1.5 | 0.5 |

Table 1: Comparative binding affinities (IC50 values in nM) of ¹¹¹In-pentetreotide and native somatostatin-14 for human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.

Somatostatin Receptor Expression in Neuroendocrine Tumors

The clinical utility of OctreoScan is directly correlated with the expression levels of SSTRs, particularly SSTR2, on the surface of neuroendocrine tumor cells. The density of these receptors varies among different types of NETs.

| Neuroendocrine Tumor Type | SSTR2 Expression Level | OctreoScan Sensitivity (%) |

| Carcinoid Tumors | High | 86 - 96 |

| Gastrinomas | High | 75 - 100 |

| Glucagonomas | High | ~100 |

| VIPomas | High | ~90 |

| Non-functioning Pancreatic NETs | High | 75 - 100 |

| Pheochromocytomas/Paragangliomas | Moderate to High | 86 - 94 |

| Neuroblastomas | Moderate to High | 89 |

| Medullary Thyroid Carcinoma | Low to Moderate | 30 - 60 |

| Insulinomas | Low to Moderate | 46 - 60 |

Table 2: Somatostatin Receptor Subtype 2 (SSTR2) expression levels and the corresponding clinical sensitivity of OctreoScan for various neuroendocrine tumors.[2][4][10]

Signaling Pathways

The binding of pentetreotide to SSTR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that contribute to the anti-proliferative and anti-secretory effects of somatostatin analogues.[11][12]

Inhibition of Adenylyl Cyclase

Upon ligand binding, SSTR2 couples to inhibitory G-proteins (Gi), which in turn inhibit the activity of the enzyme adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Reduced cAMP levels result in the downregulation of protein kinase A (PKA) activity, which subsequently affects gene transcription and cellular processes related to hormone secretion and cell proliferation.[12]

Modulation of Ion Channels

SSTR2 activation can also modulate the activity of various ion channels, primarily through the βγ subunits of the activated Gi protein. This can lead to the activation of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in calcium (Ca2+) influx through voltage-gated calcium channels. The reduction in intracellular calcium concentration is a key mechanism for inhibiting hormone secretion from neuroendocrine tumor cells.

Experimental Protocols

Radiolabeling of Pentetreotide with Indium-111

The preparation of ¹¹¹In-pentetreotide is performed using a sterile, non-pyrogenic kit.

Materials:

-

OctreoScan™ kit containing a reaction vial with 10 µg of pentetreotide and other excipients.

-

Sterile, non-pyrogenic ¹¹¹In-chloride solution.

-

0.9% sterile sodium chloride for injection.

-

Lead-shielded vial container.

-

Syringes and needles.

Procedure:

-

Aseptically add the sterile ¹¹¹In-chloride solution to the reaction vial containing the lyophilized pentetreotide.

-

Gently swirl the contents of the vial to ensure complete dissolution. Do not shake.

-

Allow the reaction to proceed at room temperature for a minimum of 30 minutes.

-

Visually inspect the solution for particulate matter and discoloration prior to administration.

-

The final product should be a clear, colorless to slightly yellow solution.

-

The radiochemical purity should be determined using instant thin-layer chromatography (ITLC) and must be greater than 90% before administration.[13]

Somatostatin Receptor Binding Assay (In Vitro)

Competitive radioligand binding assays are used to determine the binding affinity of pentetreotide to SSTR subtypes.

Materials:

-

Cell membranes from cell lines engineered to express a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

-

Unlabeled pentetreotide at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

96-well microplates.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed amount of cell membranes with a constant concentration of the radioligand and varying concentrations of unlabeled pentetreotide in the microplate wells.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled pentetreotide.

-

Calculate the IC50 value (the concentration of pentetreotide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14]

OctreoScan Imaging Protocol (In Vivo)

Patient Preparation:

-

Patients should be well-hydrated before and after the injection to promote renal clearance of the radiopharmaceutical.[15]

-

A mild laxative is often administered to reduce bowel activity, which can interfere with imaging of the abdomen and pelvis.[16]

-

Short-acting octreotide (B344500) therapy should be discontinued (B1498344) for at least 24 hours, and long-acting formulations for 4-6 weeks prior to the scan to avoid receptor blockade.[10][17]

Administration and Dosage:

-

The recommended adult dose of ¹¹¹In-pentetreotide is 111-222 MBq (3-6 mCi) administered intravenously.[16][18]

Imaging:

-

Planar and single-photon emission computed tomography (SPECT) images are typically acquired at 4, 24, and sometimes 48 hours post-injection.[18][19]

-

A large field-of-view gamma camera equipped with a medium-energy collimator is used.

-

Energy windows are centered around the two primary photopeaks of ¹¹¹In (171 and 245 keV).[16]

-

SPECT/CT can be performed to improve anatomical localization of areas of radiotracer uptake.[19]

Dosimetry and Radiation Safety

The estimated absorbed radiation doses from an intravenous administration of ¹¹¹In-pentetreotide are a critical consideration. The kidneys are the critical organ, receiving the highest radiation dose due to the renal excretion of the radiopharmaceutical.[7][15]

| Organ | Absorbed Dose (mGy/MBq) |

| Kidneys | 0.52 |

| Spleen | 0.20 |

| Liver | 0.06 |

| Bladder Wall | 0.05 |

| Red Marrow | 0.03 |

| Effective Dose | 0.073 mSv/MBq |

Table 3: Estimated absorbed radiation doses for ¹¹¹In-pentetreotide.[7]

Patients should be advised to maintain good hydration and void frequently for at least 24 hours following the injection to minimize the radiation dose to the bladder.[15] Due to the radioactive nature of the agent, appropriate radiation safety precautions should be followed by healthcare professionals and patients, including minimizing close contact with infants and pregnant women for a specified period after the scan.[10][20]

Conclusion

OctreoScan leverages the overexpression of SSTR2 on neuroendocrine tumors for targeted imaging. The high-affinity binding of its active component, ¹¹¹In-pentetreotide, to these receptors, followed by internalization, allows for the sensitive and specific localization of primary tumors and metastatic disease. The underlying mechanism involves the modulation of key signaling pathways, leading to the inhibition of hormone secretion and cell proliferation. A thorough understanding of its mechanism of action, coupled with standardized experimental and clinical protocols, is essential for its optimal use in the management of patients with neuroendocrine tumors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Octreotide Scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octreoscan Versus FDG-PET for Neuroendocrine Tumor Staging: A Biological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octreotide scan - Wikipedia [en.wikipedia.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. Biodistribution of 111In-pentetreotide and dosimetric considerations with respect to somatostatin receptor expressing tumor burden. | Semantic Scholar [semanticscholar.org]

- 10. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. cusabio.com [cusabio.com]

- 13. carcinoid.org [carcinoid.org]

- 14. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. apps.ausrad.com [apps.ausrad.com]

- 17. radiology.unm.edu [radiology.unm.edu]

- 18. radiology.wisc.edu [radiology.wisc.edu]

- 19. Octreoscan protocol – SPHP Radiology Protocols [temiprotocols.org]

- 20. ruh.nhs.uk [ruh.nhs.uk]

An In-Depth Technical Guide to the Somatostatin Receptor Binding Affinity of Indium-111 Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Indium-111 pentetreotide (B1679299) to somatostatin (B550006) receptors (SSTRs). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction: The Significance of Indium-111 Pentetreotide

Indium-111 pentetreotide is a radiopharmaceutical agent widely utilized in nuclear medicine for the diagnostic imaging of neuroendocrine tumors (NETs). Its efficacy is rooted in its ability to bind with high affinity to somatostatin receptors, which are overexpressed on the cell surfaces of many NETs. This guide delves into the specifics of this binding affinity, providing a foundational understanding for its clinical application and for the development of novel radiolabeled somatostatin analogs.

Quantitative Binding Affinity Data

The binding affinity of Indium-111 pentetreotide for the five subtypes of human somatostatin receptors (SSTR1-5) is a critical determinant of its targeting specificity and imaging capabilities. The following table summarizes the in vitro binding affinities, presented as IC50 values (the concentration of a ligand that displaces 50% of a radioligand from its specific binding sites). Lower IC50 values indicate a higher binding affinity.

| Receptor Subtype | Ligand | IC50 (nM) |

| hSSTR1 | [¹¹¹In-DTPA-D-Phe¹]-octreotide | >1000 |

| hSSTR2 | [¹¹¹In-DTPA-D-Phe¹]-octreotide | 2.5 ± 0.4 |

| hSSTR3 | [¹¹¹In-DTPA-D-Phe¹]-octreotide | 236 ± 48 |

| hSSTR4 | [¹¹¹In-DTPA-D-Phe¹]-octreotide | >1000 |

| hSSTR5 | [¹¹¹In-DTPA-D-Phe¹]-octreotide | 31.6 ± 5.6 |

Data sourced from Reubi et al. (1997), European Journal of Nuclear Medicine.

As the data clearly indicates, Indium-111 pentetreotide exhibits a high and specific affinity for the somatostatin receptor subtype 2 (SSTR2), with nanomolar potency. It also demonstrates a moderate affinity for SSTR5. In contrast, its affinity for SSTR1, SSTR3, and SSTR4 is significantly lower. This binding profile explains the successful use of Indium-111 pentetreotide in imaging tumors that predominantly express SSTR2.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used to characterize the interaction of a non-radiolabeled ligand (like pentetreotide) with its receptor by measuring its ability to compete with a known radioligand.

Objective: To determine the binding affinity (IC50) of Indium-111 pentetreotide for each of the five human somatostatin receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

-

Radioligand: A radiolabeled somatostatin analog with high affinity for the target receptor (e.g., ¹²⁵I-[Tyr³]-octreotide).

-

Competitor Ligand: Non-radiolabeled [¹¹¹In-DTPA-D-Phe¹]-octreotide (Indium-111 pentetreotide).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) to prevent non-specific binding, and protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the specific hSSTR subtype to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a series of tubes, add a constant amount of cell membrane preparation.

-

Add a fixed, low concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the competitor ligand, Indium-111 pentetreotide.

-

For determining non-specific binding, add a high concentration of a non-labeled somatostatin analog (e.g., octreotide) to a separate set of tubes.

-

Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor ligand.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Indium-111 pentetreotide for the specific SSTR subtype.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary signaling pathway associated with Indium-111 pentetreotide's interaction with its primary target, SSTR2.

Conclusion

This technical guide has provided a detailed examination of the somatostatin receptor binding affinity of Indium-111 pentetreotide. The high affinity and specificity for SSTR2 underscore its clinical utility in the diagnosis and staging of neuroendocrine tumors. The provided experimental protocols offer a framework for the in vitro characterization of this and other somatostatin analogs, while the signaling pathway diagram provides a visual representation of the downstream molecular events following receptor binding. This comprehensive resource is intended to support the ongoing research and development efforts in the field of nuclear medicine and oncology, facilitating a deeper understanding of the molecular basis for targeted radiopharmaceutical therapies.

Biodistribution of Indium In-111 Pentetreotide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biodistribution of Indium-111 (¹¹¹In) pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog widely used for the scintigraphic localization of neuroendocrine tumors (NETs). The document details experimental methodologies, summarizes quantitative biodistribution data from various preclinical models, and illustrates key biological and experimental processes.

Introduction

Indium In-111 pentetreotide, commercially known as OctreoScan™, is a crucial diagnostic agent for imaging tumors that overexpress somatostatin receptors (SSTRs), particularly subtypes 2 and 5.[1][2] Its utility stems from the high affinity of the pentetreotide moiety for these receptors, allowing for the targeted delivery of the gamma-emitting radionuclide ¹¹¹In to tumor tissues. Understanding the biodistribution profile—the uptake, distribution, and clearance—of this radiopharmaceutical in preclinical models is fundamental for its clinical application and the development of novel targeted radionuclide therapies. This guide synthesizes data and protocols from key preclinical studies to provide a detailed resource for professionals in the field.

Mechanism of Action and Cellular Uptake

The primary mechanism of ¹¹¹In-pentetreotide uptake in tumor cells is through receptor-mediated endocytosis.[3] The pentetreotide component of the radiopharmaceutical binds with high affinity to somatostatin receptors, predominantly the sst2 subtype, which are highly expressed on the surface of many neuroendocrine tumor cells.[1] Upon binding, the receptor-ligand complex is internalized into the cell. This process involves the recruitment of β-arrestin and the formation of clathrin-coated pits.[4] Following internalization, the complex is trafficked to endosomes and lysosomes. The radiolabeled peptide is retained within the cell, leading to an accumulation of radioactivity at the tumor site, which can then be visualized using Single Photon Emission Computed Tomography (SPECT).[3]

Quantitative Biodistribution Data

The following tables summarize the biodistribution of ¹¹¹In-pentetreotide and related somatostatin analogs in various preclinical models, expressed as the percentage of the injected dose per gram of tissue (%ID/g). These data are crucial for assessing tumor targeting efficacy and potential off-target radiation exposure to healthy organs.

Table 1: Biodistribution of ¹¹¹In-DTPA-Octreotide in Rats with Pancreatic Tumors (AR42J Model) [5][6][7]

| Tissue | 4 hours post-injection (%ID/g ± SD) |

| Blood | 0.09 ± 0.03 |

| Heart | 0.10 ± 0.02 |

| Lungs | 0.29 ± 0.05 |

| Liver | 0.38 ± 0.06 |

| Spleen | 0.20 ± 0.07 |

| Pancreas | 0.81 ± 0.21 |

| Stomach | 0.22 ± 0.05 |

| Intestines | 0.15 ± 0.04 |

| Kidneys | 12.51 ± 2.11 |

| Muscle | 0.07 ± 0.02 |

| Bone | 0.11 ± 0.03 |

| Tumor | 4.88 ± 1.23 |

Table 2: Biodistribution of a ⁹⁹ᵐTc-labeled Octreotide (B344500) Analog in Lewis Rats with CA20948 Pancreatic Tumors [8]

| Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) |

| Blood | 0.4 ± 0.2 | 0.1 ± 0.0 |

| Lungs | 1.1 ± 0.3 | 0.3 ± 0.1 |

| Liver | 2.1 ± 0.5 | 0.8 ± 0.2 |

| Spleen | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Pancreas | 4.3 ± 1.5 | 2.5 ± 0.9 |

| Kidneys | 15.3 ± 3.8 | 9.8 ± 2.5 |

| Adrenals | 5.1 ± 1.8 | 3.2 ± 1.1 |

| Tumor | 2.2 ± 1.1 | 1.5 ± 0.7 |

Experimental Protocols

Detailed and consistent experimental protocols are essential for the reproducibility of preclinical biodistribution studies. The following sections outline key methodologies.

Radiolabeling of Pentetreotide with Indium-111

This protocol describes the preparation of ¹¹¹In-pentetreotide for preclinical use.

Methodology:

-

Buffering of ¹¹¹InCl₃: In a sterile, pyrogen-free vial, add the required volume of ¹¹¹InCl₃ solution. To this, add an equal volume of 0.5 M sodium acetate buffer (pH 5.0) to adjust the pH to approximately 5.0.

-

Reconstitution and Reaction: Aseptically inject the buffered ¹¹¹InCl₃ solution into the vial containing the lyophilized pentetreotide (typically 10 µg). Gently swirl the vial to ensure complete dissolution.

-

Incubation: Allow the reaction mixture to incubate at room temperature (20-25°C) for 30 minutes.

-

Quality Control: Before administration, the radiochemical purity must be assessed using instant thin-layer chromatography (ITLC). The percentage of ¹¹¹In incorporated into the pentetreotide should be greater than 90% for clinical use.

Preclinical Animal Models

The choice of animal model is critical for obtaining clinically relevant data. Common models for studying NETs include:

-

Xenograft Models: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human neuroendocrine tumor cell lines (e.g., AR42J, CA20948, BON-1). These models allow for the study of the radiopharmaceutical's behavior with human-derived tumors.

-

Syngeneic Models: Immunocompetent rodents are implanted with tumor cell lines derived from the same species and strain.

Ex Vivo Biodistribution Study Protocol

The following protocol outlines the steps for a typical ex vivo biodistribution study in tumor-bearing rodents.

Methodology:

-

Animal Preparation: Tumor-bearing animals (typically mice or rats) are anesthetized (e.g., with isoflurane).

-

Radiotracer Administration: A known activity of ¹¹¹In-pentetreotide (e.g., 1-10 MBq for SPECT imaging, or a lower dose for biodistribution alone) is administered, typically via a lateral tail vein injection in a volume of 100-200 µL.

-

Time Course: Animals are kept for predetermined periods (e.g., 1, 4, 24, and 48 hours) to allow for the distribution and clearance of the radiopharmaceutical.

-

Euthanasia and Tissue Collection: At the designated time points, animals are euthanized. Blood is collected via cardiac puncture, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor are dissected.

-

Tissue Processing: The collected tissues are rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter. Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose.

-

Data Analysis: The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical SPECT/CT Imaging Protocol

SPECT combined with Computed Tomography (CT) allows for the non-invasive visualization of ¹¹¹In-pentetreotide distribution and its anatomical localization.[9][10][11]

Methodology:

-

Animal Preparation and Radiotracer Administration: As described in the ex vivo biodistribution protocol.

-

Imaging Time Points: Imaging is typically performed at 4 and 24 hours post-injection. Delayed imaging at 48 hours may be necessary to clarify abdominal activity.

-

SPECT Acquisition: The anesthetized animal is placed on the scanner bed. SPECT data is acquired using a gamma camera equipped with a medium-energy collimator. Energy windows are centered around the two primary photopeaks of ¹¹¹In (171 and 245 keV). Acquisition parameters (e.g., number of projections, time per projection) are optimized for the specific system.

-

CT Acquisition: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.

-

Image Reconstruction and Analysis: SPECT data are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). The reconstructed SPECT images are then fused with the CT images for anatomical localization of radiotracer uptake. Regions of interest (ROIs) can be drawn over tumors and organs to quantify uptake.

Conclusion

The preclinical biodistribution of ¹¹¹In-pentetreotide is characterized by high uptake in SSTR-positive tumors and primary clearance through the kidneys. The data and protocols presented in this guide highlight the importance of standardized methodologies for obtaining reliable and comparable results in the evaluation of this and other targeted radiopharmaceuticals. A thorough understanding of the preclinical pharmacokinetics is essential for the successful translation of these agents into clinical practice for the diagnosis and, potentially, the radionuclide therapy of neuroendocrine tumors.

References

- 1. Facebook [cancer.gov]

- 2. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor signaling and endocytosis are differentially regulated by somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A comparison of biodistribution between 111In-DTPA octreotide and 111In-DOTATOC in rats bearing pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical SPECT - Wikipedia [en.wikipedia.org]

- 11. ansto.gov.au [ansto.gov.au]

The Advent of a New Era in Tumor Imaging: A Technical History of OctreoScan

A Comprehensive Guide for Researchers and Drug Development Professionals

The development of OctreoScan, a radiolabeled somatostatin (B550006) analog, marked a pivotal moment in the imaging of neuroendocrine tumors (NETs). This guide provides an in-depth technical overview of its history, from initial concept to clinical application, detailing the experimental protocols, quantitative performance, and the underlying biological principles that established it as a cornerstone of nuclear medicine for decades.

A Historical Perspective: From Somatostatin to Scintigraphy

The journey to OctreoScan began with the discovery of somatostatin, a naturally occurring peptide hormone that inhibits the secretion of various other hormones.[1][2] Researchers observed that many neuroendocrine tumors express a high density of somatostatin receptors (SSTRs) on their cell surfaces.[3] This finding laid the groundwork for a targeted approach to tumor imaging.

Early attempts in the 1980s utilized radioiodinated analogs of somatostatin.[4][5] While promising, these agents suffered from drawbacks such as a short half-life and high background radioactivity in the abdomen, which hampered clear imaging of tumors in that region.[4][5]

A significant breakthrough came in the late 1980s and early 1990s through the collaborative efforts of researchers at the Sandoz Research Institute and the team led by Dr. Eric P. Krenning.[4][6] They developed a more stable and effective imaging agent by chelating a somatostatin analog, pentetreotide (B1679299), with Indium-111 (In-111).[4][6] This new compound, commercially known as OctreoScan, demonstrated superior imaging characteristics, including clearer visualization of tumors and a longer imaging window.[3]

In 1994, OctreoScan received FDA approval, becoming the first peptide-based radiopharmaceutical to be cleared for clinical use.[5][7] This milestone ushered in a new era of molecular imaging, providing a non-invasive method to localize primary and metastatic NETs with high specificity.[8]

Caption: Key Milestones in the Development of OctreoScan

Mechanism of Action: Targeting Somatostatin Receptors

OctreoScan's efficacy lies in its ability to specifically target neuroendocrine tumors by binding to somatostatin receptors, particularly the SSTR2 and SSTR5 subtypes.[9][10] The active component, pentetreotide, is a synthetic analog of somatostatin.[8] It is conjugated with a chelating agent, DTPA, which firmly binds the radioisotope Indium-111.[9]

Upon intravenous injection, the In-111 pentetreotide circulates in the bloodstream and binds with high affinity to the SSTRs overexpressed on the surface of NET cells.[11][12] The radiopharmaceutical is then internalized by the tumor cells.[9] The gamma emissions from the attached In-111 can be detected by a gamma camera, allowing for the visualization of the tumor's location, size, and metastatic spread.[12]

The downstream signaling cascade following the binding of a somatostatin analog to its receptor is complex and results in anti-proliferative effects. Key pathways involved include the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases, which in turn affect downstream effectors like the PI3K/AKT and MAPK/ERK pathways.

Caption: Simplified Somatostatin Receptor Signaling Pathway

Quantitative Data: Diagnostic Performance

OctreoScan demonstrated high diagnostic accuracy in the localization of various neuroendocrine tumors. The following table summarizes its performance based on data from several clinical studies.

| Tumor Type | Sensitivity (%) | Specificity (%) | Accuracy (%) | Comparison with CT/MRI | Reference(s) |

| Carcinoid Tumors | 86 - 95 | - | - | Higher sensitivity for extrahepatic lesions | [10][13][14] |

| Pancreatic NETs | 75 - 100 | - | - | Superior to CT/MRI in some cases | [3][12][15] |

| Gastrinoma | 92 | - | - | - | [13] |

| Insulinoma | 47 | - | - | Less sensitive than for other NETs | [15] |

| Medullary Thyroid Carcinoma | 50 - 75 | - | - | - | [10][14] |

| Pheochromocytoma/Paraganglioma | >85 | - | - | MIBG may be preferable for adrenal lesions | [14] |

| Overall (NETs) | 96 | 100 | 97 | Higher sensitivity and NPV than CT/MRI | [5][12][16] |

Note: Sensitivity and specificity can vary depending on the study population, tumor size, and location.

Experimental Protocols

The successful application of OctreoScan relies on standardized protocols for radiolabeling, patient preparation, and image acquisition.

Radiolabeling of Pentetreotide with Indium-111

The preparation of In-111 pentetreotide is performed using a sterile, non-pyrogenic kit. The process involves the following key steps:

-

Reconstitution: The lyophilized pentetreotide vial is reconstituted with a specific volume of sterile sodium chloride solution.

-

Addition of Indium-111: A sterile solution of Indium-111 chloride is added to the pentetreotide vial.

-

Incubation: The mixture is incubated at room temperature for a specified period (typically 30 minutes) to allow for the chelation of In-111 by the DTPA moiety of pentetreotide.

-

Quality Control: The radiochemical purity of the final product is assessed using chromatography to ensure that it is greater than 90% before administration.[14] The prepared radiopharmaceutical should be used within 6 hours.[14][17]

Patient Preparation

Proper patient preparation is crucial for optimal imaging results and to minimize radiation exposure:

-

Hydration: Patients are advised to be well-hydrated before and after the injection to facilitate the clearance of the radiopharmaceutical and reduce the radiation dose to the kidneys and bladder.[17]

-

Laxatives: A mild laxative is often recommended to reduce physiological bowel activity, which can interfere with the interpretation of abdominal images.[17]

-

Discontinuation of Somatostatin Analogs: Patients receiving long-acting somatostatin analogs should discontinue the medication for 4-6 weeks prior to the scan, and short-acting analogs for 24 hours, to avoid receptor blockade.[9][18]

-

Insulinoma Precautions: For patients with suspected insulinoma, an intravenous glucose infusion may be necessary to prevent potential hypoglycemia induced by the octreotide (B344500) analog.[14]

Image Acquisition

Imaging is typically performed at 24 hours post-injection, with optional imaging at 4 and 48 hours.[9][10]

-

Planar Imaging:

-

Camera: Large field-of-view gamma camera with a medium-energy collimator.

-

Energy Windows: Symmetric 20% windows centered at the 171 and 247 keV photopeaks of In-111.[10]

-

Acquisition: Whole-body images are acquired from head to feet.

-

-

SPECT (Single Photon Emission Computed Tomography) Imaging:

-

SPECT or SPECT/CT is often performed for better localization and characterization of lesions, particularly in the abdomen and pelvis.[9]

-

Acquisition Parameters: A typical protocol involves a 360° rotation with multiple projections.

-

Caption: Clinical Workflow for OctreoScan Imaging

Image Interpretation: The Krenning Score

The Krenning score is a semi-quantitative method used to grade the intensity of radiotracer uptake in tumors on somatostatin receptor imaging.[11][19] This scoring system is crucial for assessing tumor avidity for somatostatin analogs and plays a significant role in determining patient eligibility for Peptide Receptor Radionuclide Therapy (PRRT).[7][8][19]

-

Grade 0: No uptake.

-

Grade 1: Uptake significantly lower than normal liver uptake.

-

Grade 2: Uptake equal to or slightly less than normal liver uptake.[8]

-

Grade 3: Uptake greater than normal liver uptake.[8]

-

Grade 4: Uptake greater than spleen or kidney uptake.[8]

A Krenning score of 3 or 4 is generally considered indicative of sufficient SSTR expression for a patient to be a candidate for PRRT.[7][20]

Conclusion and Future Perspectives

OctreoScan revolutionized the management of neuroendocrine tumors by providing a highly specific tool for their localization. Its development not only improved diagnostic accuracy but also laid the foundation for the theranostic approach to NETs, culminating in the development of PRRT. While newer PET-based somatostatin analogs, such as Ga-68 DOTATATE, have demonstrated higher sensitivity and are now often the preferred imaging modality, the principles established by the development and clinical application of OctreoScan remain fundamental to the field of nuclear oncology. The history of OctreoScan is a testament to the power of targeted molecular imaging and continues to inform the development of novel radiopharmaceuticals for cancer diagnosis and therapy.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. med.emory.edu [med.emory.edu]

- 3. Octreoscan SPET evaluation in the diagnosis of pancreas neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diagnostic accuracy of technetium-99m-octreotide in imaging neuroendocrine tumors, Oman hospital experience with literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Imaging and Therapy of Neuroendocrine Tumors - Molecular Imaging and Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. temiprotocols.org [temiprotocols.org]

- 10. tech.snmjournals.org [tech.snmjournals.org]

- 11. Krenning score - Wikipedia [en.wikipedia.org]

- 12. Diagnostic accuracy of technetium-99m-octreotide in imaging neuroendocrine tumors, Oman hospital experience with literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Localization of neuroendocrine tumours with [111In] DTPA-octreotide scintigraphy (Octreoscan): a comparative study with CT and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. carcinoid.org [carcinoid.org]

- 15. researchgate.net [researchgate.net]

- 16. clinicsinoncology.com [clinicsinoncology.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. radiology.unm.edu [radiology.unm.edu]

- 19. NCAN Glossary – 5-hydroxyindoleacetic acid (5-HIAA) Test [netcancerawareness.org]

- 20. nanets.net [nanets.net]

In-111 Pentetreotide Uptake in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pathways governing the uptake of Indium-111 (In-111) pentetreotide (B1679299) in cancer cells. In-111 pentetreotide, a radiolabeled somatostatin (B550006) analog, is a cornerstone in the diagnosis and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs) and other cancers that overexpress somatostatin receptors (SSTRs). A thorough understanding of its cellular uptake mechanisms is critical for optimizing existing therapies and developing novel targeted radiopharmaceuticals.

The Central Role of Somatostatin Receptors

The uptake of In-111 pentetreotide is a highly specific process mediated by the family of G-protein coupled somatostatin receptors (SSTRs).[1][2][3] Of the five SSTR subtypes (SSTR1-5), In-111 pentetreotide and its underlying peptide, octreotide (B344500), bind with the highest affinity to SSTR subtype 2 (SSTR2) .[4][5][6] It also demonstrates a significant, though lesser, affinity for SSTR5.[4] The vast majority of well-differentiated neuroendocrine tumors significantly overexpress SSTR2, making it the primary target for In-111 pentetreotide imaging and therapy.[7][8] The density of SSTR2 on the tumor cell surface is a key determinant of tracer uptake and has been shown to correlate with patient prognosis.[6]

Quantitative Analysis: Binding Affinity of Octreotide Analogs

The binding affinity of somatostatin analogs to SSTR subtypes is a critical parameter in radiopharmaceutical development. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating a stronger binding interaction. The data below, compiled from various in vitro competitive binding assays, illustrates the high affinity and selectivity of octreotide for SSTR2.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |

| SSTR1 | 290 - 1140 | [4] |

| SSTR2 | 0.4 - 2.1 | [4][7] |

| SSTR3 | 4.4 - 34.5 | [4] |

| SSTR4 | >1000 | [4] |

| SSTR5 | 5.6 - 32 | [4] |

| Table 1: Binding affinities of octreotide for human somatostatin receptor subtypes. |

The Core Uptake Pathway: Clathrin-Mediated Endocytosis

The primary mechanism by which In-111 pentetreotide enters cancer cells is through agonist-induced, receptor-mediated endocytosis.[9] Upon binding of the radioligand to SSTR2, the receptor-ligand complex is internalized into the cell. This process is predominantly a clathrin-mediated pathway .[8][10][11]

The key steps are as follows:

-

Agonist Binding: In-111 pentetreotide binds to SSTR2 on the cell surface.

-

Recruitment of Adaptor Proteins: This binding event triggers the recruitment of intracellular proteins, notably β-arrestin and the adaptor protein complex 2 (AP2).[10]

-

Clathrin-Coated Pit Formation: AP2 facilitates the assembly of clathrin triskelions on the inner leaflet of the plasma membrane, leading to the formation of a clathrin-coated pit that engulfs the receptor-ligand complex.[10][12]

-

Vesicle Scission: The GTPase dynamin is recruited to the neck of the budding pit, where it mediates the scission event, releasing a clathrin-coated vesicle into the cytoplasm.

-

Vesicle Uncoating and Trafficking: The clathrin coat rapidly disassembles, and the resulting endocytic vesicle is trafficked to early endosomes.[13]

Once inside the cell, the fate of the SSTR2/In-111 pentetreotide complex varies. SSTR2 has a high propensity for recycling back to the plasma membrane, which allows for repeated cycles of radioligand internalization.[8] In contrast, other subtypes like SSTR3 and SSTR5 are more commonly targeted for ubiquitin-dependent lysosomal degradation.[8] The radiolabeled metabolite of pentetreotide can become trapped within the cell, and radioactivity has been detected within both the cytoplasm and the nucleus, the latter being a critical target for the cytotoxic Auger electrons emitted by In-111.[9][14]

Figure 1: In-111 pentetreotide uptake via clathrin-mediated endocytosis.

Downstream Signaling Cascades

Binding of pentetreotide to SSTR2 does not only trigger internalization but also activates intracellular signaling pathways that contribute to the anti-tumor effects of somatostatin analogs. These pathways are primarily inhibitory, leading to cell cycle arrest and apoptosis.

A key mechanism is the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2 .[1][11] Activation of these phosphatases leads to the dephosphorylation and subsequent inactivation of key pro-proliferative signaling cascades:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: SSTR2 activation can inhibit the Ras-Raf-MEK-ERK cascade, a central pathway in cell proliferation. SHP-2 has been shown to be required for the full activation of Raf-1 and ERK.[1]

-

PI3K/Akt (Phosphoinositide 3-kinase/Akt) Pathway: This is a crucial cell survival pathway. SSTR2 activation can inhibit PI3K activity, preventing the phosphorylation and activation of Akt.[11][15] This, in turn, can lead to decreased cell survival and the promotion of apoptosis.

The inhibition of these pathways can upregulate cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.[11]

Figure 2: Key SSTR2 downstream signaling pathways.

Experimental Protocols

The characterization of In-111 pentetreotide uptake and SSTR2 interaction relies on a set of standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki) of a non-radiolabeled ligand (e.g., octreotide) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I-Tyr3]-octreotide) for binding to SSTR2.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cancer cell line endogenously expressing or transfected with human SSTR2.

-

Assay Setup: In a 96-well plate, incubate a constant concentration of the radioligand with increasing concentrations of the unlabeled competitor (In-111 pentetreotide or octreotide) and the cell membrane preparation.

-

Incubation: Incubate the plate for 60-90 minutes at 30-37°C to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Internalization Assay

This assay quantifies the amount of radioligand that is internalized by intact cells over time.

Methodology:

-

Cell Culture: Seed SSTR2-expressing cancer cells into 24-well plates and grow to near confluence.

-

Incubation: Incubate the cells with a known concentration of In-111 pentetreotide (e.g., 10-9 M) at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).

-

Stopping the Assay: At each time point, stop the internalization process by placing the plates on ice and washing the cells with ice-cold buffer.

-

Acid Wash: To differentiate between surface-bound and internalized radioactivity, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period. This step strips the surface-bound radioligand without affecting the internalized fraction.

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Collect the supernatant (containing the surface-bound fraction) and the cell lysate (containing the internalized fraction). Measure the radioactivity in both fractions using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point.

Figure 3: Experimental workflow for a cellular internalization assay.

Conclusion

The uptake of In-111 pentetreotide in cancer cells is a sophisticated, receptor-mediated process fundamentally dependent on the expression of SSTR2. The internalization via clathrin-mediated endocytosis and subsequent activation of inhibitory signaling pathways form the molecular basis for its utility in both imaging and therapy. A detailed understanding of these pathways, supported by robust quantitative and methodological data, is paramount for the continued advancement of targeted radionuclide therapies in oncology. This guide serves as a foundational resource for professionals dedicated to harnessing these molecular mechanisms for improved patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. med.emory.edu [med.emory.edu]

- 3. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indium-111-pentetreotide scintigraphy and somatostatin receptor subtype 2 expression: new prognostic factors for malignant well-differentiated endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Utilizing OctreoScan for the Identification of Novel Somatostatin Receptor-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OctreoScan® (Indium In-111 Pentetreotide), a key radiopharmaceutical agent, and its application in the identification and characterization of novel tumors expressing somatostatin (B550006) receptors (SSTRs). This document details the underlying mechanisms, experimental protocols for in vivo and in vitro validation, and methods for data analysis, serving as a resource for research and development in oncology.

Core Technology: OctreoScan (Indium In-111 Pentetreotide)

OctreoScan is a radiopharmaceutical used for scintigraphic imaging of neuroendocrine and other tumors that overexpress somatostatin receptors.[1][2] The technology leverages the high affinity of a somatostatin analog, octreotide (B344500), for these receptors.

Mechanism of Action: The active component of OctreoScan is pentetreotide (B1679299), a DTPA (diethylenetriaminepentaacetic acid) conjugate of octreotide.[3][4] This peptide analog binds with high affinity to somatostatin receptors, particularly subtypes SSTR2 and SSTR5.[5] Pentetreotide is chelated with Indium-111 (B102479) (¹¹¹In), a gamma-emitting radionuclide. When injected intravenously, the ¹¹¹In-pentetreotide circulates and accumulates in tissues with a high density of these receptors.[4][6] The gamma photons emitted by ¹¹¹In are then detected by a gamma camera, allowing for the visualization of tumor locations throughout the body.[7][8]

Radiopharmaceutical Preparation: OctreoScan is typically supplied as a kit containing two vials: one with pentetreotide and the other with Indium-111 chloride. The radiolabeling process is a straightforward, single-step procedure.[9]

Detailed Protocol for Radiolabeling:

-

Place the reaction vial containing the pentetreotide in a lead shield.

-

Aseptically add the Indium In-111 chloride solution to the reaction vial.

-

Swirl the vial gently to mix. The chelation reaction to form ¹¹¹In-pentetreotide occurs at room temperature.

-

Before administration, the radiochemical purity must be assessed, typically using chromatography. The purity should be greater than 90%.[5][10]

-

The final product should be a clear, colorless solution and should be used within 6 hours of preparation.[4][5]

Table 1: Key Characteristics of OctreoScan (Indium In-111 Pentetreotide)

| Characteristic | Value | Reference |

| Radionuclide | Indium-111 (¹¹¹In) | [7] |

| Half-life | 2.8 days (67.3 hours) | [6] |

| Principal Photon Emissions | 171 keV, 245 keV | [6] |

| Active Agent | Pentetreotide (DTPA-D-Phe-octreotide) | [3] |

| Target Receptors | Somatostatin Receptors (primarily SSTR2, SSTR5) | [5] |

| Primary Clearance Route | Renal | [2][10] |

| Biological Half-life | ~6 hours | [6] |

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[11] Upon binding of somatostatin or an analog like octreotide, the receptor activates intracellular signaling cascades that are primarily inhibitory. These pathways can lead to anti-proliferative effects and inhibition of hormone secretion.[12][13] The key signaling events include:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity through a pertussis toxin-sensitive G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][14]

-

Modulation of Ion Channels: SSTRs can activate K+ channels and inhibit Ca2+ channels, leading to cell hyperpolarization and reduced hormone secretion.[11]

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1, which can dephosphorylate key signaling molecules in growth factor pathways (e.g., MAPK/ERK pathway), leading to anti-proliferative effects.[12][15]

Workflow for Identifying Novel SSTR-Positive Tumors

The identification of a novel tumor type as SSTR-positive involves a multi-step process, beginning with a hypothesis based on tumor origin or characteristics, followed by preclinical in vivo imaging, and potentially leading to clinical evaluation.

Detailed Protocol: Preclinical SPECT/CT Imaging

This protocol is designed for assessing ¹¹¹In-pentetreotide uptake in a novel tumor xenograft model.

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of the novel tumor cell line.

-

Radiopharmaceutical Administration: Administer approximately 5-10 MBq of ¹¹¹In-pentetreotide intravenously via the tail vein.[16]

-

Imaging Time Points: Perform imaging at 4 and 24 hours post-injection to allow for background clearance and optimal tumor-to-background contrast.[16]

-

SPECT/CT Acquisition:

-

Anesthetize the animal and place it on the scanner bed.

-

SPECT Parameters: Use a medium-energy collimator. Acquire data using a 128x128 matrix over 360°, with 60-120 projections at 20-30 seconds per projection.[16]

-

CT Parameters: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

-

-

Data Analysis:

-

Reconstruct and co-register the SPECT and CT images.

-

Draw regions of interest (ROIs) over the tumor, liver, and a background tissue (e.g., muscle).

-

Calculate the mean counts per pixel within each ROI to determine semi-quantitative uptake ratios (e.g., Tumor-to-Liver Ratio).

-

Detailed Protocol: Clinical OctreoScan Imaging

This protocol outlines the standard procedure for human subjects.[10][17][18]

-

Patient Preparation:

-

Ensure the patient is well-hydrated before and after the injection to promote renal clearance and reduce radiation dose.[5]

-

If the patient is on octreotide therapy, it is recommended to temporarily discontinue it (e.g., 24 hours for short-acting, longer for long-acting formulations) to avoid receptor blockade.[1]

-

A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.[2][17]

-

-

Radiopharmaceutical Administration:

-

Imaging Acquisition:

-

Planar Whole-Body Imaging: Acquire anterior and posterior whole-body images at 4 and 24 hours post-injection. An optional 48-hour scan can help differentiate tumor uptake from bowel activity.[10]

-

SPECT/CT Imaging: Perform SPECT/CT of specific regions of interest (e.g., abdomen, chest) at 24 hours for better localization and characterization of lesions.[17][18] Use a medium-energy collimator and acquire data into a 128x128 matrix over 360°.

-

-

Image Interpretation:

Quantitative Data Analysis and Interpretation

While visual assessment is primary, semi-quantitative analysis can provide objective measures of receptor expression.

Tumor-to-Background Ratios: A common method is to calculate the ratio of tracer uptake in a suspected lesion to uptake in a reference organ, such as the liver. In a study on pancreatic head uptake, a 3D ROI-based pancreatic head-to-liver ratio threshold of 1.67 provided 100% accuracy in differentiating benign physiologic uptake from malignant neuroendocrine tumors.[19]

Table 2: Semi-Quantitative Analysis of Pancreatic Head Uptake on OctreoScan SPECT/CT [19]

| Uptake Type | Pancreatic Head-to-Liver Ratio (Mean ± SD) | Pathological Threshold |

| Benign/Physiologic | 0.91 ± 0.38 | < 1.67 |

| Pathologic (NET) | 8.2 ± 7.3 | > 1.67 |

Table 3: Reported Sensitivity of OctreoScan for Various SSTR-Positive Tumors

| Tumor Type | Reported Sensitivity | Reference(s) |

| Carcinoid Tumors | 86% - 95% | [5] |

| Gastrinomas | ~60% - 85% | [4][17] |

| Pheochromocytoma / Paraganglioma | > 85% | [5] |

| Medullary Thyroid Carcinoma | 65% - 70% | [5][10] |

| Pituitary Adenomas | ~75% (non-functioning) | [13] |

| Small-Cell Lung Carcinoma | > 90% (metastases) | [17] |

| Insulinomas | Low (~24% - 50%) | [4][13] |

| Meningiomas | High | [5] |

Note: Sensitivity can vary based on tumor differentiation, receptor density, and lesion size.

In Vitro Validation Protocols

In vitro assays are crucial for confirming SSTR expression in tumor tissue and characterizing the binding properties, providing a direct link between in vivo imaging signals and receptor biology.

Detailed Protocol: In Vitro Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax).[20][21]

-

Membrane Preparation:

-

Homogenize fresh or frozen tumor tissue in an ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of a suitable radioligand (e.g., ¹²⁵I-Tyr³-Octreotide).

-

For each concentration, set up triplicate tubes for "Total Binding" and triplicate tubes for "Non-Specific Binding" (NSB).

-

To the NSB tubes, add a high concentration (e.g., 1 µM) of unlabeled octreotide to saturate the SSTRs.

-

Add the radioligand dilutions to all tubes.

-

Initiate the binding reaction by adding a consistent amount of the membrane preparation (e.g., 50-100 µg of protein) to each tube.

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" for each concentration by subtracting the mean NSB counts from the mean Total Binding counts.

-

Plot the Specific Binding as a function of the free radioligand concentration.

-

Analyze the resulting saturation curve using non-linear regression to derive the Kd (the radioligand concentration at which 50% of receptors are occupied) and Bmax (the total concentration of receptors).

-

Conclusion

OctreoScan (Indium In-111 Pentetreotide) is a robust and well-established tool for the in vivo localization of SSTR-positive tumors. For researchers and drug developers, it serves as a critical technology to non-invasively identify novel tumor types that express somatostatin receptors. By combining systematic in vivo imaging protocols with quantitative analysis and confirmatory in vitro binding assays, OctreoScan facilitates the exploration of SSTRs as potential diagnostic and therapeutic targets in a wider range of malignancies, ultimately paving the way for new applications of peptide receptor-targeted therapies.

References

- 1. Octreotide Scan - InsideRadiology [insideradiology.com.au]

- 2. med.emory.edu [med.emory.edu]

- 3. radiopaedia.org [radiopaedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. carcinoid.org [carcinoid.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Octreotide scan - Wikipedia [en.wikipedia.org]

- 8. msac.gov.au [msac.gov.au]

- 9. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors | MDPI [mdpi.com]

- 13. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. radiology.wisc.edu [radiology.wisc.edu]

- 18. apps.ausrad.com [apps.ausrad.com]

- 19. Prevalence and quantitative analysis of indium-111 pentetreotide (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Preclinical Evaluation of OctreoScan for Novel Cancer Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of OctreoScan (Indium-111 pentetreotide) and other somatostatin (B550006) analogs for new cancer types beyond their traditional use in neuroendocrine tumors. This document outlines the underlying molecular principles, key experimental methodologies, and quantitative data from preclinical studies, offering a comprehensive resource for researchers exploring the application of somatostatin receptor (SSTR)-targeted imaging and therapy in oncology.

Introduction: The Rationale for Expanding OctreoScan's Applications

OctreoScan is a radiopharmaceutical agent used for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] The active component, pentetreotide, is a synthetic analog of the natural hormone somatostatin and binds with high affinity, particularly to the SSTR2 subtype.[3] The principle behind OctreoScan imaging is the targeted delivery of a radionuclide (Indium-111) to tumor cells, allowing for their visualization using single-photon emission computed tomography (SPECT).[2][4]

The growing understanding of SSTR expression in a wider range of malignancies has opened avenues for investigating OctreoScan and newer-generation somatostatin analogs in cancers such as breast, prostate, lung, and brain tumors.[3][5] Preclinical evaluation is a critical step in validating these new applications, involving a systematic assessment of SSTR expression, receptor binding affinity, internalization kinetics, and in vivo tumor targeting.

Molecular Basis: Somatostatin Receptor Expression and Signaling

The clinical utility of OctreoScan is predicated on the expression of SSTRs on the surface of cancer cells. There are five main subtypes of SSTRs (SSTR1-5), all of which are G-protein coupled receptors.[6] While traditionally associated with NETs, studies have demonstrated significant SSTR expression, particularly SSTR2, in various other cancer types.

SSTR Expression in Non-Neuroendocrine Tumors

Preclinical and clinical studies have identified SSTR expression in a variety of non-neuroendocrine malignancies, providing a strong rationale for exploring SSTR-targeted agents in these diseases.

| Cancer Type | SSTR Subtypes Expressed (Predominantly) | Reference |

| Breast Carcinoma | SSTR2, SSTR5 | [3][7] |

| Prostate Cancer | SSTR1, SSTR2 | [8] |

| Small Cell Lung Cancer | SSTR2 | [2] |

| Meningioma | SSTR2 | [3][5] |

| Astrocytoma | SSTR2 | [3] |

| Lymphoma | Variable SSTR expression | [3] |

| Neuroblastoma | SSTR2 | [2][9] |

Somatostatin Receptor Signaling Pathways

Upon binding of a somatostatin analog like pentetreotide, SSTR2 initiates a cascade of intracellular signaling events that can influence cell proliferation, apoptosis, and hormone secretion.[10] Understanding these pathways is crucial for evaluating the potential therapeutic effects of SSTR-targeted agents. The primary signaling pathways associated with SSTR2 activation include:

-

Inhibition of Adenylyl Cyclase: SSTR2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTR2 can activate or inhibit the extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK pathways, often in a cell-type-specific manner, which can lead to cell cycle arrest.[7][12]

-

Activation of Protein Tyrosine Phosphatases (PTPs): SSTR2 signaling involves the activation of PTPs, such as SHP-1 and SHP-2, which can dephosphorylate key signaling proteins involved in cell growth and proliferation.[12]

-

Influence on the PI3K/Akt Pathway: SSTR2 can interfere with the prosurvival PI3K/Akt signaling pathway.[7]

Below is a diagram illustrating the key signaling pathways initiated by SSTR2 activation.

Quantitative Data from Preclinical Studies

The preclinical evaluation of OctreoScan and its analogs relies on quantitative measurements of receptor binding, cellular uptake, and in vivo biodistribution. The following tables summarize key quantitative data from various studies.

Binding Affinity of Somatostatin Analogs to SSTR Subtypes

The binding affinity, typically measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), is a critical determinant of a radiopharmaceutical's targeting efficiency. Lower values indicate higher affinity.

| Compound | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) | Reference |

| Octreotide Acetate | 875 | 0.57 | 26.8 | >1000 | 8.9 | [13] |

| [¹¹¹In-DTPA]octreotide (OctreoScan) | >1000 | 2.5 - 20 | 230 - 500 | >1000 | >1000 | [14] |

| [⁶⁸Ga-DOTA]TATE | 2,560 | 0.2 | 34.5 | >10,000 | 7.1 | [14][15] |

| [⁹⁹ᵐTc-EDDA/HYNIC]TOC | >1000 | 1.8 | >1000 | >1000 | 380 | [16] |

In Vitro Internalization of Radiolabeled Somatostatin Analogs

The rate and extent of internalization of the radioligand-receptor complex are important for prolonged retention of radioactivity within the tumor cell, which is particularly relevant for therapeutic applications.

| Cell Line | Compound | Internalization (% of total bound) | Time Point | Reference |

| AR4-2J (rat pancreatic tumor) | [¹¹¹In-DOTA]TOC | ~20% | 4 hours | [17] |

| BON-1 (human carcinoid) | [¹¹¹In]In-DOTATATE | 6.99 ± 1.75 (%AD/mg DNA) | 4 hours | [18] |

| NCI-H727 (human lung carcinoid) | [¹¹¹In]In-DOTATATE | 40.10 ± 9.78 (%AD/mg DNA) | 4 hours | [18] |

| HEK293-SSTR2 | [¹¹¹In-DOTA]-NOC-ATE | ~45% | 4 hours | [19] |

In Vivo Biodistribution of Radiolabeled Somatostatin Analogs in Xenograft Models

Biodistribution studies in animal models are essential for determining the tumor-to-background ratio and assessing the uptake of the radiopharmaceutical in various organs. Data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Animal Model (Cancer Type) | Compound | Tumor Uptake (%ID/g) | Time Point | Reference |

| Nude mice with human carcinoid GOT1 | [¹¹¹In-DTPA]octreotide | ~15-20 | 24 hours | [20] |

| Lewis rats with AR4-2J tumor | [¹¹¹In-DOTA]TOC | ~10 | 4 hours | [17] |

| Nude mice with ZR-75-1 breast cancer | Octreotide (unlabeled) | (Tumor growth inhibition) | 5 weeks | [21][22] |

| Nude mice with MDA-MB-231 breast cancer | [¹¹¹In]-2G10 (uPAR targeted) | 53.2 ± 6.6 | 72 hours | [23] |

| Nude mice with neuroblastoma | [¹¹¹In]-pentetreotide | (Positive correlation with SSTR2 expression) | 4 & 24 hours | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of OctreoScan and its analogs.

Immunohistochemistry (IHC) for SSTR2 Expression

This protocol outlines the steps for detecting SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[5]

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with phosphate-buffered saline (PBS).

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum in PBS) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Secondary Antibody and Detection:

-

Rinse with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Vitro Internalization Assay

This assay quantifies the amount of radiolabeled somatostatin analog that is internalized by cancer cells.

-

Cell Culture:

-

Plate SSTR2-expressing cancer cells (e.g., AR4-2J, BON-1) in 24-well plates and grow to confluence.

-

-

Radioligand Binding:

-

Wash cells with ice-cold binding buffer (e.g., DMEM with 1% BSA).

-

Add the radiolabeled somatostatin analog (e.g., [¹¹¹In]-pentetreotide) at a final concentration of ~0.1 nM to each well. For non-specific binding control, add an excess of unlabeled octreotide (e.g., 1 µM).

-

Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

-

-

Separation of Internalized and Membrane-Bound Radioactivity:

-

To determine membrane-bound radioactivity, wash cells twice with ice-cold binding buffer. Lyse the cells with 1 M NaOH and measure the radioactivity in a gamma counter.

-

To determine internalized radioactivity, first, add an acid wash buffer (e.g., 0.2 M acetic acid in saline, pH 2.5) for 5-10 minutes on ice to strip the surface-bound radioligand. Collect the supernatant (membrane-bound fraction). Then, lyse the cells with 1 M NaOH to release the internalized radioactivity.

-

Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (membrane-bound + internalized).

-

In Vivo Biodistribution Study in a Xenograft Mouse Model

This protocol describes the procedure for assessing the in vivo distribution of a radiolabeled somatostatin analog in tumor-bearing mice.

-

Animal Model:

-

Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[4]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Radiopharmaceutical Administration:

-

Administer a known amount of the radiolabeled somatostatin analog (e.g., 5-10 MBq of [¹¹¹In]-pentetreotide) intravenously via the tail vein.[4]

-

-

Biodistribution Time Points:

-

At predetermined time points post-injection (e.g., 4, 24, 48, and 72 hours), euthanize a cohort of mice.

-

-

Tissue Harvesting and Measurement:

-

Collect blood via cardiac puncture.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a calibrated gamma counter.

-

-

Data Calculation:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the radioactivity in the tissue to the total injected dose, normalized to the tissue weight.

-

Conclusion

The preclinical evaluation of OctreoScan and newer-generation somatostatin analogs for novel cancer applications is a promising area of research. The evidence of SSTR expression in a wide range of non-neuroendocrine tumors provides a strong rationale for these investigations. A thorough preclinical assessment, incorporating detailed in vitro and in vivo studies as outlined in this guide, is essential for identifying new cancer types that may benefit from SSTR-targeted diagnosis and therapy. The quantitative data and standardized protocols presented here serve as a valuable resource for researchers and drug development professionals working to expand the clinical utility of somatostatin analogs in oncology.

References

- 1. Preclinical and clinical studies of peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. capitolimagingservices.com [capitolimagingservices.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. benchchem.com [benchchem.com]

- 5. unilabs.sk [unilabs.sk]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. benchchem.com [benchchem.com]

- 14. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]